Octanol-Water Partition Coefficient (LogP) Comparison
The calculated logP of (2,2‑dimethylpropyl)urea (0.7) is significantly higher than that of unsubstituted urea and short‑chain linear alkyl ureas, indicating enhanced lipophilicity that affects membrane permeability and organic‑solvent solubility [1]. Unsubstituted urea and N‑methylurea serve as baselines representing the polar extreme of the alkyl‑urea spectrum [2].
| Evidence Dimension | LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.7 |
| Comparator Or Baseline | Urea: LogP = -2.1; N‑methylurea: LogP = -1.5; N‑ethylurea: LogP = -0.9 |
| Quantified Difference | ΔLogP ≈ +2.8 vs. urea; +2.2 vs. N‑methylurea; +1.6 vs. N‑ethylurea |
| Conditions | Calculated values (ALogPS, ChemAxon) at 25 °C |
Why This Matters
Higher logP facilitates extraction into organic solvents during synthesis and influences bioavailability in medicinal‑chemistry campaigns; procurement decisions for building blocks should reflect this physico‑chemical divergence.
- [1] Molaid. 新戊基脲 (Neopentylurea). Physicochemical Properties. logP = 0.7. View Source
- [2] PubChem. Urea (CID 1176); N‑methylurea (CID 11867); N‑ethylurea (CID 12149). Computed LogP values. View Source
